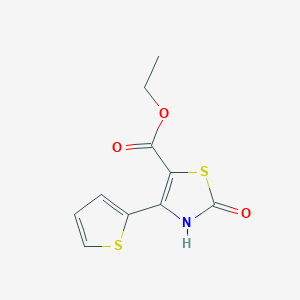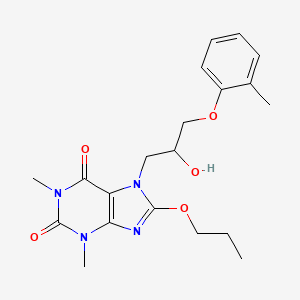
Thiomorpholine-4-carboximidamide Hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiomorpholine-4-carboximidamide Hydroiodide is a chemical compound with the molecular formula C5H12IN3S and a molecular weight of 273.14 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of Thiomorpholine-4-carboximidamide Hydroiodide consists of carbon ©, hydrogen (H), iodine (I), nitrogen (N), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule would require more specific information or a detailed molecular structure diagram, which I currently do not have.
Physical And Chemical Properties Analysis
Thiomorpholine-4-carboximidamide Hydroiodide has a molecular weight of 273.14 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiomorpholine derivatives have been synthesized and tested for their antimicrobial activity, demonstrating the potential of thiomorpholine-4-carboximidamide hydroiodide and its derivatives in developing new antimicrobial agents. The synthesis process involves multiple steps, including nucleophilic substitution reactions, to create bioactive molecules with potential applications in modern therapeutics. These derivatives aim to increase microbial intracellular concentration and decrease microbial resistance, indicating their potential in addressing antibiotic resistance challenges (D. Kardile & N. Kalyane, 2010).
Catalytic Applications
Thiomorpholine-4-carboximidamide hydroiodide and its derivatives have also been explored for their catalytic applications. A study on a novel hydrogel containing a thioether group synthesized from N-metacrylamido thiomorpholine showcased its utility as a selective support material for the preparation of gold nanoparticles. These nanoparticles exhibited high catalytic activity for the reduction of 4-nitrophenol, demonstrating the potential of thiomorpholine derivatives in environmental and chemical catalysis (P. Ilgin, O. Ozay, & H. Ozay, 2019).
Synthesis of Novel Compounds
Research on the regio- and stereo-selective ring expansion of keto-aziridines to thiomorpholines highlights the synthetic versatility of thiomorpholine-4-carboximidamide hydroiodide. This process results in the synthesis of novel 3-thiomorpholines, showcasing the compound's role in expanding the toolkit available for medicinal chemistry and drug discovery (Fatemeh Khodadadi et al., 2021).
Building Blocks in Medicinal Chemistry
Thiomorpholine and its derivatives serve as important building blocks in medicinal chemistry. Studies have prepared novel bridged bicyclic thiomorpholines with interesting biological profiles, underlining their significance in the development of new therapeutic agents. These compounds are synthesized from inexpensive starting materials, highlighting their potential for economical and efficient drug development (Daniel P. Walker & D. J. Rogier, 2013).
DPP-IV Inhibitors
Thiomorpholine derivatives have been designed and synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, starting from natural and non-natural l-amino acids, were evaluated for DPP-IV inhibition, showing potential for further studies as DPP-IV inhibitors. This application is crucial for diabetes management, indicating the role of thiomorpholine derivatives in developing new treatments for metabolic disorders (Bei Han et al., 2012).
Propiedades
IUPAC Name |
thiomorpholine-4-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARVSRPLQYIROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2687727.png)
![1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide](/img/structure/B2687729.png)
![2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2687730.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2687731.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2687733.png)


![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)
![Benzyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2687741.png)



